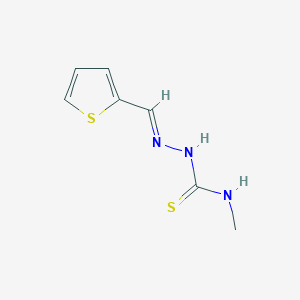
2-thiophenecarbaldehyde N-methylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-thiophenecarbaldehyde N-methylthiosemicarbazone, also known as Tp4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Tp4 belongs to the family of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, antitumor, and antimicrobial properties.
作用机制
The mechanism of action of 2-thiophenecarbaldehyde N-methylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme required for DNA synthesis. 2-thiophenecarbaldehyde N-methylthiosemicarbazone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB signaling pathway. Additionally, 2-thiophenecarbaldehyde N-methylthiosemicarbazone can modulate the immune response by activating T-cells and natural killer cells.
Biochemical and Physiological Effects:
2-thiophenecarbaldehyde N-methylthiosemicarbazone has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation. 2-thiophenecarbaldehyde N-methylthiosemicarbazone can also modulate the activity of various enzymes and transcription factors, leading to changes in gene expression and cellular signaling pathways.
实验室实验的优点和局限性
One of the advantages of 2-thiophenecarbaldehyde N-methylthiosemicarbazone is its high potency and selectivity towards cancer cells, making it an attractive candidate for cancer therapy. The compound is also relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of 2-thiophenecarbaldehyde N-methylthiosemicarbazone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-thiophenecarbaldehyde N-methylthiosemicarbazone in various diseases.
未来方向
There are several future directions for 2-thiophenecarbaldehyde N-methylthiosemicarbazone research, including the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-thiophenecarbaldehyde N-methylthiosemicarbazone in various diseases. The compound could also be further modified to improve its potency and selectivity towards specific cancer types. Finally, 2-thiophenecarbaldehyde N-methylthiosemicarbazone could be used in combination with other drugs or therapies to enhance its therapeutic efficacy and reduce the risk of drug resistance.
In conclusion, 2-thiophenecarbaldehyde N-methylthiosemicarbazone is a promising compound with potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-thiophenecarbaldehyde N-methylthiosemicarbazone have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 2-thiophenecarbaldehyde N-methylthiosemicarbazone and to develop effective treatments for various diseases.
合成方法
The synthesis of 2-thiophenecarbaldehyde N-methylthiosemicarbazone involves the reaction of 2-thiophenecarboxaldehyde with N-methylthiosemicarbazide in the presence of a reducing agent such as sodium borohydride. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The purity and yield of 2-thiophenecarbaldehyde N-methylthiosemicarbazone can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
2-thiophenecarbaldehyde N-methylthiosemicarbazone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and neurodegenerative disorders. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-thiophenecarbaldehyde N-methylthiosemicarbazone also has antiviral activity against HIV-1 and hepatitis C virus (HCV) by inhibiting viral replication.
属性
产品名称 |
2-thiophenecarbaldehyde N-methylthiosemicarbazone |
|---|---|
分子式 |
C7H9N3S2 |
分子量 |
199.3 g/mol |
IUPAC 名称 |
1-methyl-3-[(E)-thiophen-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C7H9N3S2/c1-8-7(11)10-9-5-6-3-2-4-12-6/h2-5H,1H3,(H2,8,10,11)/b9-5+ |
InChI 键 |
GVSCOAYJXHCUMB-WEVVVXLNSA-N |
手性 SMILES |
CNC(=S)N/N=C/C1=CC=CS1 |
SMILES |
CNC(=S)NN=CC1=CC=CS1 |
规范 SMILES |
CNC(=S)NN=CC1=CC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)
![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)


![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)

![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)

![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)
